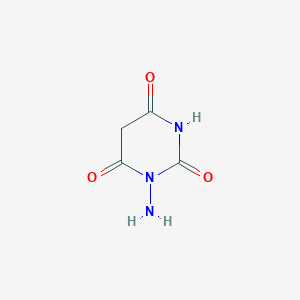

1-Amino-pyrimidine-2,4,6-trione

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O3 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

1-amino-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C4H5N3O3/c5-7-3(9)1-2(8)6-4(7)10/h1,5H2,(H,6,8,10) |

InChI Key |

BBFYCVVJYIJGIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

De Novo Synthetic Routes to 1-Amino-pyrimidine-2,4,6-trione

The term "de novo synthesis" in this context refers to the creation of the pyrimidine (B1678525) ring system from acyclic precursors, a fundamental approach in organic chemistry. nih.govnih.gov

Cyclization Reactions and Precursor Transformations

The classical and most direct route to this compound involves the cyclization of a urea (B33335) derivative with a three-carbon component. A common method is the reaction of semicarbazide (B1199961) with a malonic acid derivative. For instance, the condensation of cyanoacetylurea, followed by nitrosation and subsequent reduction, is a known pathway to produce aminated uracil (B121893) derivatives. orgsyn.org The initial cyclization is a critical step, forming the core pyrimidine-2,4,6-trione structure. orgsyn.org Subsequent chemical transformations are then required to introduce the amino group at the N1 position.

Another established method involves the reaction of 3,5-diamino-1,2,4-triazole with unsaturated aromatic ketones. This is followed by acetyl protection of the amino group during the oxidation of the intermediate 2-amino-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines to yield 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the construction of complex molecules in a single step from three or more reactants. rasayanjournal.co.inacs.orgbohrium.com These reactions are particularly attractive for building libraries of diverse compounds and often align with the principles of green chemistry by reducing waste and improving efficiency. rasayanjournal.co.inbohrium.com

A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgnih.govorganic-chemistry.org This process proceeds through a series of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrical pyrimidines with yields of up to 93%. acs.orgnih.gov While not a direct synthesis of this compound, this methodology highlights the potential of MCRs to construct the core pyrimidine ring, which can then be further functionalized. Another example is a three-component coupling reaction catalyzed by zinc chloride, which produces 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org

The synthesis of pyrano[2,3-d]pyrimidine derivatives often utilizes MCRs involving barbituric acid (a pyrimidine-2,4,6-trione), malononitrile, and various aryl aldehydes. rsc.org These reactions demonstrate the versatility of the pyrimidine-2,4,6-trione core in MCRs to generate fused heterocyclic systems. rsc.org

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound scaffold is synthesized, its functionalization and derivatization are key to creating a diverse range of molecules with specific properties. nih.govnih.gov

Reactions at the N1-Amino Group: Schiff Base Formation and Subsequent Transformations

The primary amino group at the N1 position of this compound is a versatile handle for further chemical modifications. One of the most common reactions is the condensation with aldehydes or ketones to form Schiff bases (imines). vistas.ac.indergipark.org.trresearchgate.net Schiff bases derived from aminopyrimidines are of significant interest due to their diverse biological activities and applications in coordination chemistry. nih.gov

The formation of the azomethine group (-CH=N-) is typically achieved by refluxing the aminopyrimidine with a carbonyl compound, often in the presence of an acid catalyst like glacial acetic acid or a Lewis acid such as indium(III) trifluoromethanesulfonate. nih.gov These reactions can also be promoted using microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. The resulting Schiff bases can serve as intermediates for further transformations, or be the final target molecules themselves.

Table 1: Comparison of Conventional vs. Microwave-Assisted Schiff Base Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate | |

| Microwave Irradiation | Minutes | High |

Substitutions and Transformations at C5 and Other Ring Positions

The C5 position of the uracil ring is another key site for functionalization, often targeted to modulate the biological and chemical properties of the molecule. researchgate.net One common strategy is the methylation of the C5-uracil to yield 5-methyluracil (thymine), a fundamental modification in nucleic acids. nih.gov

More complex substitutions can be introduced at the C5 position. For example, transition-metal-catalyzed or radical-mediated halosulfonylation of 5-ethynyluracil derivatives provides (E)-(1-halo-2-tosylvinyl)uracils. fiu.eduresearchgate.net These vinyl sulfones are reactive intermediates that can undergo addition-elimination reactions with nucleophiles like amines and thiols, allowing for the tethering of various functional groups to the C5 position. fiu.eduresearchgate.net

Furthermore, the uracil ring can undergo intramolecular Michael additions. For instance, uridine (B1682114) derivatives can undergo a diastereospecific intramolecular hetero-Michael addition of a 5'-hydroxyl group onto the C6 position of the uracil ring to form a cyclonucleoside. acs.org While challenging due to the poor nucleophilicity of the alcohol, this demonstrates the reactivity of the uracil ring itself. acs.org The functionalization of unprotected uracil derivatives can also be achieved through a halogen-magnesium exchange, allowing for the introduction of various electrophiles. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to create more sustainable and environmentally friendly processes. rasayanjournal.co.innih.govbenthamdirect.comnih.govpowertechjournal.com These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. rasayanjournal.co.innih.gov

Several green techniques have been successfully employed in pyrimidine synthesis, including:

Microwave-assisted synthesis: This method often leads to dramatically reduced reaction times, higher yields, and cleaner reactions. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions without a solvent, or in the solid state (e.g., ball milling), can significantly reduce waste and simplify product purification. rasayanjournal.co.inpowertechjournal.com

Use of green catalysts: Employing reusable or non-toxic catalysts can improve the sustainability of a synthesis. rasayanjournal.co.innih.govbenthamdirect.com Iridium-catalyzed multicomponent reactions are an example of efficient catalysis in pyrimidine synthesis. acs.orgnih.govorganic-chemistry.org

Ultrasonic synthesis: The use of ultrasound can enhance reaction rates and yields. rasayanjournal.co.in

Multicomponent reactions (MCRs): As previously discussed, MCRs are inherently green as they increase atom economy and reduce the number of synthetic steps. rasayanjournal.co.inbohrium.com

The application of these green methodologies to the synthesis of this compound and its derivatives is an active area of research, aiming to make the production of these valuable compounds more economically and environmentally viable. rasayanjournal.co.innih.govbenthamdirect.com

Mechanistic Elucidation of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new derivatives of this compound.

Isomerization and rearrangement reactions are common in heterocyclic chemistry and play a significant role in the synthesis of pyrimidine derivatives. youtube.com The Dimroth rearrangement, for instance, is a well-known isomerization of heterocycles involving the relocation of heteroatoms through ring-opening and ring-closure processes. nih.gov This rearrangement can be catalyzed by acids or bases and is often accelerated by heat. nih.gov It is a key step in the synthesis of various condensed pyrimidines. nih.gov

The mechanism of the Dimroth rearrangement typically involves the protonation of a nitrogen atom in the pyrimidine ring, followed by ring opening, tautomerization, ring closure, and deprotonation to yield the isomerized product. nih.gov While concerted, intramolecular rearrangements are a distinct class of reactions, many apparent rearrangements involve the intervention of an acid or base. youtube.com

The pyrimidine ring is π-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.inwikipedia.org The negative charge of the resulting intermediate can be delocalized over the two nitrogen atoms. bhu.ac.in Leaving groups at these positions can be readily displaced by nucleophiles. bhu.ac.in

Conversely, electrophilic substitution on the pyrimidine ring is more difficult due to the electron-withdrawing nature of the nitrogen atoms. bhu.ac.inwikipedia.org However, the C5 position is less electron-deficient and is the preferred site for electrophilic attack. wikipedia.orgresearchgate.net The presence of activating groups, such as amino or hydroxyl groups, can increase the ring's reactivity towards electrophiles. researchgate.net For pyrimidones, electrophilic substitution is more feasible. bhu.ac.in The mechanism of reactions like the formation of 2-amino-4,6-diaryl pyrimidines has been investigated and is believed to occur through direct addition to a hard electrophile followed by heterocyclization. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior, reactivity, and stability of 1-Amino-pyrimidine-2,4,6-trione. These studies employ various levels of theory to model the molecule and predict its characteristics.

Density Functional Theory (DFT) has become a primary computational method for studying pyrimidine (B1678525) derivatives due to its favorable balance of accuracy and computational cost. biointerfaceresearch.comresearchgate.net DFT calculations are widely used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net

Researchers utilize DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), to calculate a range of molecular properties. biointerfaceresearch.comyoutube.com These properties include dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential in nonlinear optical applications. youtube.com Furthermore, DFT is employed to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.net The agreement between calculated and experimental data serves to validate the computational model and its predicted geometric parameters. researchgate.net

Table 1: Representative Molecular Properties of a Pyrimidine Derivative Calculated by DFT

| Property | Calculated Value | Unit |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | X.XXX | Debye |

| Polarizability | XX.XXX | ų |

| Zero-point Energy | XXX.XXX | kcal/mol |

Note: The values in the table are illustrative examples based on typical DFT calculations for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. ias.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, FMO analysis reveals the distribution of these orbitals across the molecule. The HOMO is typically localized on the electron-rich regions, such as the amino group and parts of the pyrimidine ring, while the LUMO is often distributed over the electron-withdrawing carbonyl groups. biointerfaceresearch.comnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are representative examples for pyrimidine-like systems and are used for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive behavior of a molecule. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map highlights specific sites for electrophilic and nucleophilic attack. biointerfaceresearch.com The regions around the carbonyl oxygen atoms exhibit strong negative potential, indicating their susceptibility to attack by electrophiles (e.g., protonation). The amino group's lone pair also contributes to a negative potential region. researchgate.net Conversely, the areas around the hydrogen atoms of the amino group and the N-H protons of the ring show positive potential, marking them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictates the molecule's crystal packing and recognition by biological targets. researchgate.net

Conformational Analysis and Tautomerism Studies

The pyrimidine-2,4,6-trione core, combined with an amino substituent, allows for the existence of multiple tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. ias.ac.in Computational studies are essential for predicting the most stable tautomers and understanding the dynamics of their interconversion.

This compound can exist in several tautomeric forms due to both keto-enol and amine-imine tautomerism. ias.ac.innih.gov The primary form is the tri-keto-amine structure. However, proton migration can lead to various enol and imine isomers.

Keto-Enol Tautomerism: A proton from a ring nitrogen can migrate to an adjacent carbonyl oxygen, converting a keto group (-C=O) into an enol group (-C-OH).

Amine-Imine Tautomerism: A proton from the exocyclic amino group (-NH₂) can migrate to a ring nitrogen, forming an imine group (=NH).

Computational studies on the parent compound, barbituric acid, have shown that the tri-keto form is the most stable tautomer in the gas phase. nih.gov The introduction of an amino group at the C1 position (or C5 position in standard nomenclature for uracils) introduces further possibilities. Studies on related compounds like 6-aminouracil (B15529) show that the amino-diketo form is generally the most stable, but the relative energies of other tautomers are influenced by environmental factors like solvent polarity. DFT calculations are used to compute the relative energies (heats of formation or Gibbs free energies) of all possible tautomers to predict their equilibrium populations. For this compound, it is predicted that the tri-keto-amine form would be the most stable, with enol and imine forms being higher in energy.

The conversion from one tautomer to another is not instantaneous and requires surmounting an energy barrier. Computational chemistry allows for the mapping of the reaction pathway and the calculation of the transition state energy for these tautomeric interconversions. Studies on barbituric acid have calculated the activation energies for keto-enol tautomerism to be over 200 kJ/mol, indicating a high barrier for these processes. The energy barriers for amine-imine tautomerism are also significant, typically in the range of 110–200 kJ/mol.

These calculations are performed by identifying the transition state structure for the proton transfer reaction and determining its energy relative to the reactant and product tautomers. nih.gov The high energy barriers suggest that while multiple tautomers can exist, their interconversion at room temperature is slow, and a single form is likely to predominate under given conditions. The presence of catalysts, such as water molecules or acids/bases, can significantly lower these energy barriers by facilitating proton transfer. nih.gov

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its interactions with solvent molecules and other surrounding species, which is fundamental to understanding its behavior in different environments.

Ab initio molecular dynamics simulations have been instrumental in investigating the solvation and transport of ions in aqueous solutions. nyu.edu This method calculates the forces between atoms from first principles (quantum mechanics) at each step of the simulation, providing a highly accurate description of the system's dynamics. nyu.edu Such studies reveal that the transport of charged species is a concerted process involving proton transfer along hydrogen bonds and the reorganization of the local solvent structure. nyu.edu For a molecule like this compound, which possesses multiple hydrogen bond donors and acceptors, MD simulations can predict how it integrates into and interacts with the hydrogen bond network of a solvent like water.

The solvation structure around a solute is dynamic, with solvent molecules constantly fluctuating. For instance, simulations of hydronium ions show continuous fluctuation between different solvation complexes. nyu.edu Similarly, MD simulations can predict the preferred solvation shell structure around this compound, identifying the key atoms involved in hydrogen bonding and the stability of these interactions. This information is critical for understanding its solubility and reactivity in solution.

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are extensively used to predict the behavior of new, unsynthesized compounds.

For pyrimidine derivatives, QSAR and QSPR studies have been successfully applied to predict their efficacy as corrosion inhibitors. researchgate.net These studies typically involve calculating a set of molecular descriptors that quantify various aspects of the molecule's electronic and steric properties. These descriptors are then used to build a mathematical model that can predict the desired property, such as inhibition efficiency. researchgate.net

Key molecular descriptors often used in these models include:

Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): Relates to the ability of a molecule to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): Relates to the ability of a molecule to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): An indicator of molecular stability and reactivity. researchgate.net

Dipole Moment (μ): Measures the polarity of a molecule, which influences its interaction with polar surfaces and solvents.

Global Hardness (η) and Softness (σ): These parameters describe the resistance of a molecule to change its electron distribution. researchgate.net

Electronegativity (χ) and Electrophilicity Index (ω): These relate to the molecule's ability to attract and accept electrons, respectively. researchgate.net

By establishing a correlation between these descriptors and the observed properties of a set of known pyrimidine derivatives, predictive models can be developed. researchgate.net For this compound, such models could predict its reactivity in various chemical transformations or its potential for specific applications based on its calculated descriptors. For example, a study on pyrimidine-2,4,6-trione derivatives synthesized as potential anti-diabetic agents utilized DFT calculations to determine these electronic properties. researchgate.net

Predictive Modeling for Material Science Applications (e.g., Optical Properties, Corrosion Inhibition)

Predictive modeling based on computational chemistry is a cornerstone of modern materials science, enabling the design of new materials with tailored properties. For this compound and its derivatives, these models can forecast their performance in applications such as nonlinear optics and corrosion inhibition.

Optical Properties: The search for organic materials with significant nonlinear optical (NLO) properties is driven by their potential use in optical devices. Computational methods, such as DFT, can predict the NLO response of a molecule. The single crystals of 6-amino-1H-pyrimidine-2,4-dione dimethylacetamide have been studied for their NLO properties, with theoretical calculations complementing experimental findings. researchgate.net For this compound, computational screening can predict its hyperpolarizability, a key measure of NLO activity, guiding the synthesis of promising candidates.

Corrosion Inhibition: Pyrimidine derivatives have shown great promise as corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netresearchgate.netnih.gov Predictive models, including machine learning algorithms and QSPR, are increasingly used to forecast the inhibition efficiency of these compounds. researchgate.netscispace.com These models leverage quantum chemical descriptors to understand the mechanism of inhibition, which typically involves the adsorption of the inhibitor molecule onto the metal surface. researchgate.net The amino and carbonyl groups in this compound are expected to be key sites for interaction with a metal surface.

Computational studies have shown that the effectiveness of pyrimidine-based inhibitors can be accurately predicted. researchgate.net For instance, a study on pyrimidine compounds used a multilayer perceptron neural network to develop a model that could predict inhibition efficiencies with high accuracy. researchgate.net Such models can be used to screen virtual libraries of this compound derivatives to identify the most potent candidates for corrosion inhibition before undertaking their synthesis and experimental testing. researchgate.netscispace.com

Table of Predicted Properties for Pyrimidine Derivatives:

Below is an interactive table summarizing typical quantum chemical descriptors calculated for pyrimidine derivatives, which are used in predictive modeling.

| Descriptor | Typical Value Range | Significance |

| E_HOMO (eV) | -6 to -9 | Higher values indicate better electron-donating ability. |

| E_LUMO (eV) | -1 to -3 | Lower values indicate better electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 3 to 6 | Larger gap suggests higher stability and lower reactivity. |

| Dipole Moment (μ) (Debye) | 2 to 8 | Higher values indicate greater polarity. |

| Inhibition Efficiency (%) | 80 to 98 | Predicted effectiveness in preventing corrosion. researchgate.net |

Characterization Methodologies and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 1-Amino-pyrimidine-2,4,6-trione, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton and carbon signals and to establish through-bond and through-space correlations.

Multi-dimensional NMR techniques are crucial for unambiguously assigning the chemical shifts and determining the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. In this compound, this would primarily be used to confirm the protons of the amino group and any potential long-range couplings with the N-H protons of the pyrimidine (B1678525) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would allow for the direct assignment of the proton signal of the C5 methylene (B1212753) group to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could provide information on the preferred conformation of the amino group relative to the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Supporting Evidence/Analogy |

| N1-NH₂ | 5.0 - 7.0 | - | Typical range for primary amine protons. |

| N3-H | 10.0 - 12.0 | - | Similar to NH protons in barbituric acid. nih.gov |

| C5-H₂ | ~3.5 | ~40 | Based on the chemical shift of the C5-H₂ group in barbituric acid. nih.gov |

| C2 =O | - | ~150 | Expected range for a ureide carbonyl carbon. |

| C4 =O | - | ~165 | Carbonyl adjacent to CH₂ group. |

| C6 =O | - | ~165 | Carbonyl adjacent to CH₂ group. |

| C5 | ~3.5 | ~40 | Methylene carbon between two carbonyls. |

These are predicted values and may vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) provides invaluable information about the structure of materials in their solid form, which can differ significantly from their structure in solution. nih.govresearchgate.net For this compound, ssNMR would be particularly useful for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular interactions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₄H₅N₃O₃), HRMS would provide a measured mass that is very close to its calculated exact mass of 143.0331 g/mol .

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a characteristic pattern of daughter ions. nih.govnih.govlibretexts.org This fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. The expected fragmentation of protonated this compound would likely involve the loss of small neutral molecules.

Table 2: Predicted Fragmentation Pathways for [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |

| 144.0409 | 127.0382 | NH₃ | Loss of the amino group |

| 144.0409 | 116.0303 | CO | Loss of a carbonyl group |

| 144.0409 | 100.0354 | HNCO | Loss of isocyanic acid from the pyrimidine ring |

| 127.0382 | 99.0275 | CO | Subsequent loss of a carbonyl from the [M+H-NH₃]⁺ ion |

These predictions are based on common fragmentation patterns of related heterocyclic and amino compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

For this compound, the key functional groups are the amino group (NH₂), the secondary amide groups (N-H), and the carbonyl groups (C=O).

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) | Notes |

| N-H stretch (Amine) | 3400 - 3200 (two bands) | 3400 - 3200 | Asymmetric and symmetric stretching of the primary amine. |

| N-H stretch (Amide) | 3300 - 3100 | 3300 - 3100 | Stretching of the N-H bond within the pyrimidine ring. |

| C=O stretch | 1750 - 1680 (multiple bands) | 1750 - 1680 | Stretching of the three carbonyl groups. The exact positions can be influenced by hydrogen bonding. |

| N-H bend (Amine) | 1650 - 1580 | 1650 - 1580 | Scissoring vibration of the amino group. |

| C-N stretch | 1400 - 1200 | 1400 - 1200 | Stretching of the carbon-nitrogen bonds. |

These are typical ranges and the exact frequencies will depend on the physical state of the sample and intermolecular interactions.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the pyrimidine-trione core and the attached amino group.

Conformation: The exact conformation of the molecule in the solid state, including the planarity of the ring and the orientation of the amino group.

Hydrogen Bonding Network: A detailed map of the intermolecular hydrogen bonds, which are expected to be extensive given the presence of N-H and C=O groups. These interactions are critical in dictating the crystal packing and physical properties of the compound. For instance, studies on cocrystals of barbituric acid have highlighted the importance of O-H···O and N-H···O hydrogen bonds in the crystal lattice. nih.govresearchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's macroscopic properties.

While specific single crystal data for this compound is not readily found in the literature, the analysis of related pyrimidine derivatives offers significant insight into the structural characteristics that can be anticipated. For instance, studies on other aminopyrimidine compounds have successfully utilized SC-XRD to confirm their molecular structures. In one such study, the structure of 4-ethoxy-6-(naphthalen-1-yl)pyrimidin-2-amine was confirmed by single crystal X-ray diffraction, revealing that the crystal structure is stabilized by intermolecular N-H···N, C-H···π, and π-π weak interactions. rawdatalibrary.net

Similarly, an L-amino-acid oxidase from Lachesis muta venom, which was crystallized and studied by X-ray diffraction, was found to belong to the P2₁ space group with specific unit-cell parameters. nih.gov The asymmetric unit was determined to contain two molecules, and the structure was refined to a resolution of 3.0 Å. nih.gov This level of detail is what can be expected from a successful SC-XRD analysis of this compound.

The table below presents representative crystallographic data for an analogous compound, illustrating the type of information obtained from a single crystal X-ray diffraction experiment.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Defines the symmetry elements of the unit cell. |

| a (Å) | 66.05 | The dimensions and angle of the unit cell, the fundamental repeating unit of the crystal. |

| b (Å) | 79.41 | |

| c (Å) | 100.52 | |

| β (°) | 96.55 | |

| Volume (ų) | 524.5 | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to assess the purity of a bulk sample. The technique involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.

For a novel compound like this compound, PXRD would be instrumental in routine quality control to ensure phase purity and consistency between batches. While a reference pattern for this compound is not available, the methodology is well-established. For example, the PXRD pattern of imipenem (B608078) monohydrate was reported and shown to be consistent with an orthorhombic crystal system, and no detectable impurities were observed. researchgate.net In another instance, the powder diffraction data for 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone were reported with specific lattice parameters, confirming the material's identity and purity. researchgate.net

The characteristic output of a PXRD experiment is a diffractogram showing intensity as a function of the diffraction angle (2θ). The table below provides a hypothetical set of PXRD data that would be characteristic for a pure crystalline phase of a compound like this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 20.8 | 4.27 | 100 |

| 25.1 | 3.54 | 75 |

| 28.9 | 3.09 | 40 |

| 31.7 | 2.82 | 55 |

Hyphenated Analytical Techniques for Comprehensive Mixture Analysis

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. These techniques are particularly valuable for identifying and quantifying components in a sample with a high degree of certainty.

For the analysis of this compound, especially in the context of reaction mixtures, biological samples, or stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) would be a highly effective hyphenated technique. LC separates the components of the mixture based on their affinity for a stationary phase, while MS provides mass information for each separated component, allowing for structural elucidation and confirmation.

A recent study demonstrated a practical method for amino acid analysis by LC-MS using precolumn derivatization with urea (B33335). nih.govnih.gov This approach improved the separation of amino acids on a reversed-phase column and enhanced their detection. nih.govnih.gov Such a derivatization strategy could potentially be applied to this compound to improve its chromatographic behavior and detection sensitivity. The direct analysis of 33 amino acids in beverages by LC-MS/MS has also been reported, highlighting the high sensitivity and selectivity of this technique for analyzing complex matrices without the need for derivatization. youtube.com

The key advantage of LC-MS is its ability to provide not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is a highly specific identifier. In a typical LC-MS analysis of a sample containing this compound, one would expect to see a distinct peak in the chromatogram at a specific retention time, with the mass spectrum for that peak showing an ion corresponding to the molecular weight of the compound.

Academic Applications of 1 Amino Pyrimidine 2,4,6 Trione and Its Derivatives

As Building Blocks in Complex Organic Synthesis

The pyrimidine-2,4,6-trione scaffold is a cornerstone in the construction of diverse and complex organic molecules. Its derivatives are recognized for their role in creating novel heterocyclic systems and advanced carbon-nitrogen scaffolds, which are of great interest in medicinal chemistry and materials science.

Derivatives of 1-amino-pyrimidine-2,4,6-trione serve as crucial precursors for the synthesis of a variety of fused heterocyclic systems. For instance, the reaction of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones can lead to the formation of 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, which are intermediates in the synthesis of more complex structures like pteridines. nih.gov The versatility of the pyrimidine (B1678525) core allows for the construction of various fused ring systems, including pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones. nih.gov

The synthesis of triazole-containing heterocycles is another significant application. nih.govbeilstein-journals.org For example, multicomponent reactions involving 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and acetoacetamides can efficiently produce 7-aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamides. researchgate.net These reactions often utilize microwave assistance to enhance reaction rates and yields. researchgate.net

The following table provides examples of heterocyclic systems synthesized from pyrimidine-2,4,6-trione derivatives:

Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine-2,4,6-trione Precursors| Precursor | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5,6-Diaminouracil derivatives | α-Bromoacetophenones | 6-Aryl pteridines | nih.gov |

| 3-Amino-5-alkylthio-1,2,4-triazoles | Aromatic aldehydes, Acetoacetamides | 7-Aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamides | researchgate.net |

| 2-Aminopyridines | Alkynoate esters | Pyrido[1,2-a]pyrimidin-2-ones | researchgate.net |

| 3,6-Disubstituted 1,2,4,5-tetrazines with amidine fragments | Oxidation | researchgate.netnih.govresearchgate.nettriazolo[1,5-b] nih.govresearchgate.netnih.govresearchgate.nettetrazines | beilstein-journals.org |

The pyrimidine-2,4,6-trione core is a valuable platform for developing advanced carbon-nitrogen (C-N) scaffolds. These scaffolds are fundamental in the design of new drugs and materials. An acid-catalyzed [2+2+2] cycloaddition reaction between two cyanamides and one ynamide provides a highly regioselective route to 2,4,6-triaminopyrimidines. rsc.org This method is efficient for creating a diverse family of substituted pyrimidine products, which can be further functionalized to construct a wide array of pyrimidine-based frameworks. rsc.org The ability to easily scale up this synthesis makes it particularly useful for generating large quantities of these important heterocyclic compounds. rsc.org

Contributions to Supramolecular Chemistry

The field of supramolecular chemistry has benefited significantly from the unique properties of pyrimidine-2,4,6-trione derivatives. Their ability to form predictable and stable non-covalent interactions makes them ideal candidates for designing complex molecular architectures.

Pyrimidine-2,4,6-trione derivatives have been investigated for their potential in host-guest chemistry, where a host molecule selectively binds a guest molecule. The pyrimidine-trione template can act as a zinc-chelating moiety in the design of metalloprotease inhibitors. nih.gov This interaction is a key aspect of their biological activity, demonstrating the principles of molecular recognition. More broadly, the development of macrocyclic hosts like pillararenes for binding small signaling molecules highlights the application of host-guest principles in areas such as quorum sensing inhibition in bacteria. aalto.fi While not directly involving this compound, this research exemplifies the broader strategies within which such compounds could be integrated.

Role in Materials Science and Functional Materials Development

The unique chemical and physical properties of pyrimidine-2,4,6-trione derivatives make them attractive for the development of novel functional materials.

The pyrimidine-trione scaffold has been identified as a promising chemical structure for the development of new materials with specific functionalities. nih.gov For instance, derivatives of pyrimidine-2,4,6-trione have been explored as inhibitors of mutant SOD1-dependent protein aggregation, which is relevant to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.govnih.gov These compounds demonstrate good potency and favorable pharmacokinetic properties, suggesting their potential as a basis for new therapeutic materials. nih.govnih.gov

Furthermore, pyrimidine-2,4,6-triones have been described as a new class of metalloprotease inhibitors. nih.gov By optimizing the substituents on the pyrimidine-trione template, which acts as the zinc-chelating moiety, inhibitors with high efficiency and specificity for certain matrix metalloproteinases have been developed. nih.gov

The synthesis of enamines from 5-((dimethylamino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione demonstrates the versatility of this scaffold in creating new materials with potential applications in various chemical and biological systems. researchgate.net The ability to introduce a wide range of substituents allows for the fine-tuning of the material's properties. researchgate.net

Organic Dyes and Chromophores: Exploration of Spectroscopic Properties and Solvatochromism

Derivatives of pyrimidine-2,4,6-trione are notable for their potential as organic dyes and chromophores. Specifically, 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones have been synthesized and studied for their photophysical properties. nih.gov These dyes typically absorb blue light intensely, with maximum absorption wavelengths ranging from 450 nm to 490 nm, depending on the specific molecular structure. nih.gov This absorption corresponds to a π→π* transition with charge transfer characteristics. nih.gov

A key feature of these dyes is their solvatochromic behavior, which is the change in their color or spectral properties with the polarity of the solvent. This phenomenon is largely attributed to the presence of an electron-donating alkylamino group at the C4 position of the phenyl ring. nih.gov The lone pair of electrons on the nitrogen atom of this group can be delocalized towards the electron-withdrawing barbituric ring, and the extent of this delocalization is influenced by the surrounding solvent. nih.gov To analyze these solute-solvent interactions, multiparameter scales like the Catalán and Kamlet-Taft scales are employed to understand the effects of solvent polarizability, dipolarity, acidity, and basicity on the spectroscopic properties. nih.gov

Table 1: Photophysical Properties of a Representative 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-trione Derivative in Various Solvents

| Solvent | Polarity/Polarizability (π*) | Wavelength of Max. Absorption (λ_max, nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) |

| Dichloromethane | 0.802 | 460 | 45,000 |

| Acetone | 0.713 | 455 | 48,000 |

| Ethanol | 0.54 | 452 | 50,000 |

This table is generated based on the trends described in the source material. Actual values may vary for specific derivatives. nih.gov

Corrosion Inhibitors: Investigation of Adsorption Mechanisms and Surface Interactions

Pyrimidine derivatives, including those related to this compound, have been investigated as effective corrosion inhibitors for metals, particularly in acidic environments. nih.govresearchgate.net The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks active corrosion sites. researchgate.net This adsorption is influenced by the presence of heteroatoms (like nitrogen and oxygen), π electrons in aromatic rings, and functional groups within the inhibitor's molecular structure. researchgate.net

The mechanism of inhibition often involves the chemisorption of the inhibitor molecules on the metal surface. researchgate.net Studies on related heterocyclic compounds, such as nih.govslq.qld.gov.auresearchgate.nettriazolo[1,5-a]pyrimidine-7-ones, have shown that the protective effect increases with the concentration of the inhibitor. researchgate.net The adsorption process for some pyrazole (B372694) derivatives has been found to follow the Freundlich adsorption isotherm, suggesting a heterogeneous interaction with the surface. nih.gov Electrochemical studies, including polarization and impedance spectroscopy, have been crucial in evaluating the inhibition efficiency of these compounds. nih.gov Quantum chemical calculations are also employed to correlate the molecular structure of the inhibitors with their performance, providing insights into parameters like the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE). nih.govresearchgate.net

Precursors for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The pyrimidine scaffold is a valuable building block in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are of great interest for applications in gas storage, separation, and catalysis. mdpi.commdpi.com

In the context of MOFs, pyrimidine-containing ligands, such as pyrimidine-4,6-dicarboxylate, have been used to synthesize 3D frameworks with novel topologies. mdpi.com For example, a lead(II) MOF has been created using a solvent-free procedure, resulting in a condensed structure with interesting photoluminescent properties. mdpi.com The pyrimidine ligand's ability to coordinate with metal ions in various ways allows for the formation of diverse and complex network structures. mdpi.comrsc.org

Similarly, pyrimidine-containing monomers are utilized in the synthesis of COFs, which are constructed entirely from light elements linked by strong covalent bonds. mdpi.compatsnap.comrsc.org For instance, 5-aminouracil (B160950) (a derivative of this compound) has been used as a raw material to synthesize pyrimidine group-containing COFs through a solvothermal method with acetic acid as a catalyst. patsnap.com These COFs can exhibit high thermal stability and porosity, making them suitable for various applications. rsc.org The functional groups on the pyrimidine ring can be tailored to impart specific properties to the resulting COF, such as selectivity for certain molecules or ions. patsnap.com

Fundamental Mechanistic Chemical Biology Studies (In Vitro and In Silico Focus)

Derivatives of this compound serve as valuable tools in fundamental chemical biology research, enabling the study of molecular interactions and mechanisms in controlled laboratory settings.

Elucidation of Molecular Mechanisms of Enzyme-Ligand Interactions (e.g., β-Glucuronidase, α-Amylase Inhibition)

Pyrimidine-2,4,6-trione derivatives have been identified as inhibitors of various enzymes, and in vitro and in silico studies have been instrumental in understanding their mechanisms of action. For instance, certain barbiturate (B1230296) derivatives substituted at the C5 position have shown potent inhibitory activity against α-glucosidase and moderate inhibition of β-glucuronidase. nih.gov Molecular docking studies are often employed to predict the binding modes of these inhibitors within the active site of the target enzyme, providing insights into the specific interactions that govern their inhibitory potential. nih.gov

The inhibition of β-glucuronidase by pyrimidine derivatives is an active area of research, as elevated levels of this enzyme are associated with certain pathological conditions. researchgate.netmdpi.com Synthetic 2-aminopyrimidine (B69317) derivatives have been evaluated for their β-glucuronidase inhibitory activity, with some compounds showing significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.com In silico studies complement these experimental findings by predicting the binding interactions between the inhibitor and the enzyme's active site residues. mdpi.com

Mechanistic Investigations of Receptor Binding (e.g., Ca2+ Channel Modulation)

Pyrimidine-2,4,6-triones have emerged as a new class of modulators for voltage-gated L-type Ca2+ channels. slq.qld.gov.aunih.govsigmaaldrich.com While initially reported as selective blockers of the Cav1.3 channel subtype, further investigation revealed that a derivative, 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (Cp8), actually acts as a Ca2+ channel activator. slq.qld.gov.aunih.gov

Detailed electrophysiological studies using tsA-201 cells expressing Cav1.2 and Cav1.3 channels, as well as native channels in mouse chromaffin cells, demonstrated that this pyrimidine-2,4,6-trione derivative reproducibly increases inward Ca2+ currents. slq.qld.gov.aunih.gov The mechanism of this activation involves the slowing of channel activation and inactivation kinetics, as well as an enhancement of tail currents. slq.qld.gov.aunih.gov These findings highlight the importance of thorough mechanistic studies to accurately characterize the pharmacological properties of novel compounds and underscore the potential of the pyrimidine-2,4,6-trione scaffold for developing new modulators of ion channels.

Molecular Recognition with Nucleic Acids and Proteins in Model Systems

The pyrimidine core is a fundamental component of nucleic acids, making its derivatives interesting candidates for studying molecular recognition with both DNA and RNA. nih.gov Furthermore, the ability of pyrimidine derivatives to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes them suitable for probing protein-ligand binding. nih.gov

For example, aminopyrimidine derivatives have been designed as dual-target inhibitors of BRD4 and PLK1, two proteins implicated in cancer. nih.gov The design of these inhibitors relies on maintaining the aminopyrimidine scaffold to facilitate hydrogen bonding with key amino acid residues in the binding sites of these proteins. nih.gov In other studies, pyrimidine-2,4,6-trione derivatives have been investigated for their ability to inhibit the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1), a protein linked to amyotrophic lateral sclerosis (ALS). nih.govnih.gov These studies demonstrate a correlation between the compounds' ability to protect cells and their activity in preventing protein aggregation, suggesting a direct interaction with the target protein. nih.gov

Development of Molecular Probes for Academic Cellular Research (Mechanistic and Tool Development)nih.gov

The scaffold of this compound, also known as uramil, and its derivatives have been instrumental in the development of sophisticated molecular probes for academic cellular research. These probes are crucial tools for investigating complex biological processes, elucidating disease mechanisms, and identifying novel therapeutic targets. The inherent structural features of the pyrimidine-2,4,6-trione core allow for systematic chemical modifications, enabling the design of probes with high affinity and selectivity for specific biomolecules. Research in this area has led to the creation of probes for imaging and for studying pathological protein aggregation.

One significant application is the development of radiofluorinated pyrimidine-2,4,6-triones as molecular probes for the noninvasive imaging of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is a hallmark of various diseases, including cancer and atherosclerosis. nih.gov To visualize and study MMP activity in living organisms, researchers have synthesized fluorinated MMP inhibitors (MMPIs) based on the pyrimidine-2,4,6-trione structure. nih.gov These probes, when labeled with a positron-emitting isotope like fluorine-18, allow for in vivo imaging using positron emission tomography (PET). nih.gov This technique provides a powerful tool for understanding the role of MMPs in disease progression and for the development of targeted therapies.

Another key area of research involves the use of pyrimidine-2,4,6-trione derivatives to probe and modulate the aggregation of mutant proteins, a pathological hallmark of several neurodegenerative diseases. For instance, in amyotrophic lateral sclerosis (ALS), the aggregation of mutant superoxide dismutase 1 (SOD1) is a key factor in motor neuron death. Scientists have developed pyrimidine-2,4,6-trione-based compounds that can inhibit this aggregation process. These molecules serve as molecular tools to investigate the mechanisms of protein misfolding and aggregation in cellular models of ALS. By studying the structure-activity relationships of these compounds, researchers can gain insights into the molecular interactions that drive neurodegeneration and identify potential therapeutic strategies.

The following tables summarize the key research findings on the development of molecular probes based on the this compound scaffold.

Table 1: Radiofluorinated Pyrimidine-2,4,6-trione Derivatives as MMP-Targeted Molecular Probes

| Compound Type | Target | Research Focus | Application |

| Fluorinated MMPIs based on the pyrimidine-2,4,6-trione structure | Matrix Metalloproteinases (MMPs) | Development of a radiofluorinated molecular probe for noninvasive in vivo imaging of up-regulated MMP levels. nih.gov | Positron Emission Tomography (PET) imaging for visualizing pathologies associated with unregulated MMP expression, such as cancer and atherosclerosis. nih.gov |

Table 2: Pyrimidine-2,4,6-trione Derivatives as Probes for Protein Aggregation

| Compound Scaffold | Target | Research Focus | Key Finding |

| Pyrimidine-2,4,6-triones (PYTs) | Mutant Superoxide Dismutase 1 (SOD1) | Characterization of PYT analogues to inhibit mutant SOD1-dependent protein aggregation in a cellular model of Amyotrophic Lateral Sclerosis (ALS). | PYT compounds demonstrated good potency and a strong correlation between neuroprotective activity and inhibition of protein aggregation, suggesting their potential as a scaffold for developing therapeutics for ALS. |

Advanced Analytical Methods for Detection and Quantification in Research

Chromatographic Separation Techniques and Method Development

Chromatographic methods are fundamental in the separation and analysis of 1-Amino-pyrimidine-2,4,6-trione from complex mixtures. These techniques are prized for their high resolution and adaptability to various sample matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound and its related compounds. researchgate.netresearchgate.net Its versatility is enhanced by coupling with various detectors, each suited for different analytical challenges.

UV Detection: Reversed-phase HPLC with UV detection is a common and robust method for quantifying isouramil. researchgate.net This technique allows for the observation of both the formation and degradation of the compound. researchgate.net For instance, in the analysis of faba bean extracts, HPLC-UV can monitor the enzymatic hydrolysis of vicine (B1682213) and convicine (B104258) into their aglycones, divicine and isouramil. researchgate.net The stability of isouramil can also be assessed, with studies showing its degradation over time at specific pH and temperature conditions. researchgate.net The method's validation often includes parameters like selectivity, linearity, precision, and recovery to ensure its adequacy for quantifying bioactive amines. scielo.br

Mass Spectrometric (MS) Detection: For enhanced selectivity and sensitivity, HPLC coupled with mass spectrometry (LC-MS) is often the preferred method. researchgate.netnih.gov LC-MS provides better test performance, especially for complex biological matrices like plasma, and is useful for measuring ratios of related compounds. nih.gov While both LC-UV and LC-MS can quantify compounds like uracil (B121893) and dihydrouracil, LC-MS generally offers lower limits of quantification. researchgate.netnih.gov

Electrochemical Detection (ECD): HPLC with electrochemical detection (ECD) offers a highly selective and sensitive alternative for analyzing electrochemically active compounds like this compound. antecscientific.comnih.gov This method is based on measuring the current resulting from oxidation or reduction reactions of the analyte at an electrode surface. antecscientific.com ECD can achieve an extensive linear dynamic range, allowing for the measurement of concentrations from picomolar to micromolar levels. antecscientific.com The technique is particularly useful for the analysis of neurotransmitters, phenols, and other electroactive species. antecscientific.com A method for analyzing gamma-aminobutyric acid (GABA) in cerebrospinal fluid utilizes precolumn derivatization followed by isocratic HPLC with electrochemical detection, demonstrating high sensitivity and specificity. nih.gov

Table 1: Comparison of HPLC Detection Methods for Compounds Structurally Related to this compound

| Parameter | LC-UV | LC-MS | HPLC-ECD |

| Principle | Measures UV absorbance | Measures mass-to-charge ratio | Measures current from redox reactions antecscientific.com |

| Selectivity | Good | Excellent nih.gov | Excellent for electroactive compounds antecscientific.com |

| Sensitivity | Moderate | High nih.gov | Very High antecscientific.com |

| Lower Limit of Quantification (in plasma) | Uracil: 11.6 µg/L, Dihydrouracil: 21.5 µg/L nih.gov | Uracil: 4.1 µg/L, Dihydrouracil: 12.1 µg/L nih.gov | Can reach pmole/L levels antecscientific.com |

| Linear Dynamic Range | Good | Good | Extensive (>7 orders of magnitude) antecscientific.com |

| Common Applications | Routine quantification researchgate.net | Complex matrices, metabolite ratios nih.gov | Analysis of electroactive compounds antecscientific.comnih.gov |

Electrochemical Methods for Sensitive Detection in Research Settings

Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive molecules like this compound. These techniques are based on the measurement of electrical signals generated by chemical reactions at an electrode surface.

Voltammetric and Amperometric Approaches

Voltammetry and amperometry are powerful electrochemical techniques for the analysis of redox-active species. Amperometric detection, often coupled with flow injection analysis (FIA), provides a rapid and accurate alternative to chromatographic methods for routine analysis of various compounds, including pharmaceuticals. nih.gov This approach can often be used without extensive sample pretreatment. nih.gov

The electrochemical behavior of this compound and related pyrimidines is central to these methods. For instance, isouramil is a strong reducing agent that readily undergoes oxidation. nih.gov This property can be harnessed for its detection. Studies have shown that isouramil reacts with oxygen, leading to the formation of hydrogen peroxide. nih.gov This reaction involves the loss of two hydrogens to form an unstable intermediate analogous to alloxan. nih.gov The electrochemical potential required for this oxidation can be used for its selective detection.

Principles of Biosensor Integration for Academic Utility

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. nih.govnih.gov For the detection of this compound, the integration of biosensors offers the potential for highly specific and sensitive analysis.

Enzyme-Based Biosensors: A common approach involves the use of enzymes that specifically interact with the target analyte. nih.gov For amino-containing compounds, enzymes like amino acid oxidases can be employed. nih.gov These enzymes catalyze the oxidation of the amino acid, often producing hydrogen peroxide, which can then be detected electrochemically. nih.gov The sensitivity of such biosensors can be very high, with the ability to detect analyte concentrations in the nanomolar range or even lower. nih.gov The design of these biosensors requires the immobilization of the enzyme onto an electrode surface. nih.gov

Generations of Biosensors: Biosensors are often categorized into generations based on their electron transfer mechanism. nih.gov

First-generation biosensors rely on the detection of a product of the enzymatic reaction, such as hydrogen peroxide. nih.gov

Second-generation biosensors utilize non-physiological redox mediators to shuttle electrons between the enzyme and the electrode, allowing for operation at lower potentials and reducing interferences. nih.gov

Third-generation biosensors aim for direct electron transfer between the enzyme's active site and the electrode, offering a more direct and efficient detection mechanism. nih.gov

The development of biosensors for this compound would likely involve identifying an enzyme that specifically recognizes and acts upon it. The performance of such a biosensor would depend on factors like enzyme stability, immobilization efficiency, and the effectiveness of the signal transduction. nih.gov

Table 2: Principles of Biosensor Generations for Analyte Detection

| Biosensor Generation | Principle of Operation | Key Feature |

| First Generation | The enzyme catalyzes a reaction that produces an electroactive species (e.g., H₂O₂), which is then detected at the electrode. nih.gov | Relies on the natural products of the enzymatic reaction. nih.gov |

| Second Generation | A non-physiological redox mediator is used to facilitate electron transfer between the enzyme and the electrode. nih.gov | Incorporates artificial mediators to improve electron transfer and reduce operating potential. nih.gov |

| Third Generation | Involves direct electron transfer between the enzyme's redox center and the electrode surface. nih.gov | Aims for direct communication between the biological element and the transducer. nih.gov |

Spectrophotometric and Fluorimetric Assays for Research Applications

Spectrophotometric and fluorimetric assays are widely used in research for their simplicity, speed, and cost-effectiveness. These methods rely on the interaction of the analyte with electromagnetic radiation.

Spectrophotometric Assays: UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. azom.com According to the Beer-Lambert law, the absorbance of a sample is directly proportional to the concentration of the absorbing analyte. azom.com This technique can be used to quantify analytes and monitor chemical reactions. azom.comavantes.com The UV absorption spectra of barbituric acid derivatives, including this compound, are influenced by pH due to ionic dissociation. researchgate.net This property can be utilized for its quantification. For example, the absorption spectrum of barbituric acid itself shows an intense absorption band around 258 nm in its anionic form in water. researchgate.net In the context of related compounds, UV spectral analysis has been used to determine uric acid concentrations, with a high correlation observed at wavelengths around 290-300 nm. researchgate.net

Fluorimetric Assays: Fluorimetry is another optical technique that measures the fluorescence emitted by a compound after it absorbs light. This method is generally more sensitive than spectrophotometry. nih.gov While some compounds possess native fluorescence that can be directly measured, others may require derivatization or reaction with a fluorogenic reagent to produce a fluorescent product. nih.gov For instance, a fluorimetric method for determining isoxsuprine (B1203651) hydrochloride involves its oxidation with cerium(IV), which results in a product that can be measured fluorimetrically, offering high sensitivity. nih.gov The development of a fluorimetric assay for this compound would likely involve exploring its native fluorescence properties or identifying a suitable reaction that yields a fluorescent derivative.

Table 3: Spectroscopic Methods for Analyte Quantification

| Method | Principle | Advantages | Research Application Example |

| UV-Vis Spectrophotometry | Measures the absorption of light by the analyte at a specific wavelength. azom.com | Simple, rapid, cost-effective. | Monitoring reaction kinetics and determining concentrations of barbituric acid derivatives. avantes.comresearchgate.net |

| Fluorimetry | Measures the intensity of light emitted by the analyte after excitation at a specific wavelength. nih.gov | High sensitivity, high specificity. nih.gov | Determination of isoxsuprine hydrochloride after oxidation. nih.gov |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Approaches for Enhanced Efficiency and Selectivity

The quest for more efficient and selective methods to synthesize 1-Amino-pyrimidine-2,4,6-trione and its analogs is a dynamic area of research. Scientists are moving beyond traditional synthetic routes to develop innovative protocols that offer higher yields, greater purity, and more environmentally friendly conditions.

A significant trend is the design of new synthetic routes that can be scaled up for producing a diverse range of derivatives. nih.gov For instance, by carefully selecting solvents, reaction temperatures, and starting materials, researchers have been able to achieve high-yield syntheses of pyrimidine-2,4,6-trione precursors. nih.gov These advancements are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for drug discovery. nih.govnih.gov

Furthermore, multicomponent reactions (MCRs) are being recognized as a powerful tool for constructing complex molecules like pyrimidines from simpler building blocks in a single step. researchgate.net This approach aligns with the principles of atom economy and procedural simplicity. Acid-catalyzed cycloaddition reactions are also being explored to achieve highly regioselective synthesis of substituted pyrimidines, offering a versatile platform for creating diverse molecular frameworks. rsc.org The development of base-free and transition-metal-free synthesis strategies further highlights the move towards milder and more sustainable reaction conditions. researchgate.net

Integration of Advanced Computational Modeling with Experimental Research

The synergy between experimental work and advanced computational modeling is accelerating our understanding of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are being employed to elucidate the electronic and structural properties of these molecules. researchgate.netresearchgate.net

Computational studies provide valuable insights into:

Molecular Geometry and Stability: DFT calculations can predict the most stable conformations of pyrimidine (B1678525) derivatives and analyze their structural parameters. researchgate.net

Reactivity and Reaction Mechanisms: Theoretical calculations help in understanding the reactivity of different sites on the pyrimidine ring, guiding the design of selective synthetic modifications. researchgate.net For example, DFT calculations have been used to verify the role of catalysts in directing the regioselectivity of cycloaddition reactions. rsc.org

Spectroscopic Properties: Computational methods can simulate spectroscopic data, such as NMR spectra, which aids in the characterization of newly synthesized compounds. researchgate.net

Binding Interactions: Molecular docking and other computational techniques are used to investigate how these molecules interact with biological targets, such as enzymes, which is crucial for drug design. researchgate.netnih.gov

This integration allows for a more rational and targeted approach to designing new derivatives with desired properties, saving time and resources in the laboratory.

Exploration of New Functional Material Classes for Diverse Applications

The unique structure of this compound makes it a versatile building block for the development of novel functional materials. Its ability to participate in hydrogen bonding and coordinate with metal ions is being harnessed to create supramolecular structures and coordination polymers with a wide range of potential applications.

One of the promising areas is in the development of materials for electronics. Organic compounds that can be grown as single crystals are essential for use in optical devices. researchgate.net Research has focused on synthesizing and characterizing single crystals of pyrimidine derivatives to explore their nonlinear optical (NLO) properties. researchgate.net

Furthermore, the pyrimidine-2,4,6-trione scaffold is being investigated for its potential in creating new classes of inhibitors for enzymes implicated in various diseases. nih.gov By modifying the substituents on the pyrimidine ring, researchers can fine-tune the inhibitory activity and selectivity of these compounds. nih.gov The pyrimidine core can act as a zinc-chelating moiety, a key interaction for inhibiting metalloproteinases. nih.gov

Interdisciplinary Synergies in Chemical Biology and Materials Science Research

The inherent properties of this compound place it at the crossroads of chemical biology and materials science. Its structural similarity to the nucleobases found in DNA and RNA suggests a range of potential biological activities.

In the realm of chemical biology, pyrimidine-2,4,6-trione derivatives are being explored as potential therapeutic agents. They have been identified as a novel scaffold for inhibiting protein aggregation associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.govnih.gov Moreover, these compounds have shown promise as inhibitors of matrix metalloproteinases (MMPs), which are involved in disease processes. nih.gov The ability to synthesize a library of these compounds allows for extensive screening to identify potent and selective inhibitors. nih.gov

From a materials science perspective, the focus is on utilizing the self-assembly properties of these molecules to construct new materials. The development of solvent-free synthesis methods for pyrimidine derivatives is a step towards creating materials in a more sustainable manner. mdpi.comnih.govnih.gov The combination of biological activity and material properties opens up possibilities for creating advanced drug delivery systems, biosensors, and biocompatible materials.

Application of Sustainable Chemistry Principles in Synthesis and Utilization

The principles of green chemistry are increasingly influencing the research and development of this compound and its derivatives. The goal is to create chemical processes that are not only efficient but also environmentally benign.

Key strategies being implemented include:

Environmentally Benign Synthesis: Researchers are developing facile and efficient protocols that minimize the use of hazardous reagents and solvents. nih.gov This includes the use of solvent-free reaction conditions. mdpi.comnih.govnih.gov

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently more sustainable as they often involve a one-pot process, reducing waste and energy consumption. researchgate.net The formation of pyrimidines through MCRs is considered a foundational process in the origins of life on Earth. researchgate.net

Catalysis: The use of catalysts, especially those that are metal-free or based on abundant and non-toxic metals, is a key aspect of green synthesis. researchgate.netresearchgate.net Catalytic processes often allow for reactions to occur under milder conditions with higher selectivity.

By adopting these sustainable practices, the scientific community is working towards a future where the benefits of this compound can be realized with minimal environmental impact.

Q & A

Q. Methodological Answer :

- SHELX suite (SHELXS/SHELXL) is widely used for small-molecule refinement. Key steps include:

Advanced: What structural modifications enhance the selectivity of pyrimidine-trione derivatives as MMP inhibitors in cancer therapy?

Q. Methodological Answer :

- Core substitution : Introducing biphenyl groups (e.g., Ro-28-2653) increases selectivity for MMP-2/9 over other metalloproteinases.

- Piperazine side chains : 4-Nitrophenyl-piperazine at the 5-position improves anti-invasive potency (IC50 < 10 nM) .

- Zinc chelation : The trione core coordinates catalytic Zn²⁺, validated via X-ray crystallography .

Basic: How are pyrimidine-trione derivatives quantified in pharmacokinetic studies?

Q. Methodological Answer :

- LC-MS/MS : Electrospray ionization (ESI) in negative mode for high sensitivity (LOQ: 1 ng/mL).

- Sample preparation : Plasma protein precipitation with acetonitrile, followed by C18 column separation .

Advanced: What in vivo models assess the toxicity profile of pyrimidine-trione derivatives?

Q. Methodological Answer :

- Rodent models : Acute toxicity evaluated via single-dose oral administration (LD50 > 500 mg/kg).

- Histopathology : Liver/kidney sections analyzed for necrosis or inflammation after 28-day repeated dosing .

Advanced: How do one-pot synthesis methods improve yields of functionalized pyrimidine-trione derivatives?

Q. Methodological Answer :

- Reductive amination : Simultaneous aldehyde condensation and sodium cyanoborohydride reduction yield 5-benzylidene derivatives (87% yield) .

- Oxidation-reduction cascades : Dess-Martin periodinane oxidizes intermediates in situ, reducing purification steps .

Advanced: What molecular properties enhance BBB penetration in neurodegenerative drug candidates?

Q. Methodological Answer :

- Polar surface area (PSA) : Optimal PSA < 90 Ų (achieved via methyl or ethyl substituents).

- P-glycoprotein efflux ratio : Derivatives with logD ~2.5 show minimal efflux in MDCK-MDR1 assays .

Basic: How are high-throughput screening assays designed to evaluate anti-aggregation activity?

Q. Methodological Answer :

- Cell-based assays : PC12-G93A-YFP cells express mutant SOD1-YFP; aggregation is quantified via fluorescence polarization.

- Dose-response curves : EC50 values calculated using non-linear regression (e.g., GraphPad Prism) .

Advanced: How should researchers address discrepancies in EC50 values across studies?

Q. Methodological Answer :

- Assay standardization : Normalize cell viability using ATP-based luminescence (e.g., CellTiter-Glo®).

- Control compounds : Include riluzole as a positive control (EC50 ~10 μM) to calibrate inter-study variability .

- Statistical rigor : Replicate experiments ≥3 times with independent batches to mitigate batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.